molecular formula C8H13ClO2 B14744057 Cyclopentyl 3-chloropropanoate CAS No. 6282-82-2

Cyclopentyl 3-chloropropanoate

Katalognummer: B14744057
CAS-Nummer: 6282-82-2
Molekulargewicht: 176.64 g/mol
InChI-Schlüssel: QNRAOHYANRENQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl 3-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to a 3-chloropropanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-chloropropanoate can be synthesized through the esterification of cyclopentanol with 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl 3-chloropropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and 3-chloropropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Cyclopentyl alcohol derivatives.

    Hydrolysis: Cyclopentanol and 3-chloropropanoic acid.

    Reduction: Cyclopentyl alcohol.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl 3-chloropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of drug candidates due to its potential biological activity.

    Material Science: It may be utilized in the preparation of specialized polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of cyclopentyl 3-chloropropanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentyl acetate: Similar ester structure but lacks the chlorine atom.

    Cyclopentyl propanoate: Similar ester structure but lacks the chlorine atom in the propanoate moiety.

Uniqueness

Cyclopentyl 3-chloropropanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated analogs.

Eigenschaften

CAS-Nummer

6282-82-2

Molekularformel

C8H13ClO2

Molekulargewicht

176.64 g/mol

IUPAC-Name

cyclopentyl 3-chloropropanoate

InChI

InChI=1S/C8H13ClO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-6H2

InChI-Schlüssel

QNRAOHYANRENQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC(=O)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.